molecular formula C6H5NOS B8715787 2-hydroxy-2-thiophen-3-ylacetonitrile

2-hydroxy-2-thiophen-3-ylacetonitrile

Cat. No.: B8715787
M. Wt: 139.18 g/mol
InChI Key: VQBQLZSERGUMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-thiophen-3-ylacetonitrile is a nitrile-functionalized organosulfur compound featuring a thiophene ring substituted at the 3-position with a hydroxy group and an acetonitrile moiety attached to the same carbon. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The compound’s reactivity is influenced by the electron-withdrawing nitrile group, the hydrogen-bonding capability of the hydroxyl group, and the aromatic thiophene system.

Properties

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

2-hydroxy-2-thiophen-3-ylacetonitrile

InChI

InChI=1S/C6H5NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H

InChI Key

VQBQLZSERGUMHI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-hydroxy-2-thiophen-3-ylacetonitrile can be synthesized through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of (S)-hydroxynitrile lyase from Manihot esculenta to produce the optically active cyanohydrin .

Industrial Production Methods: Industrial production methods for hydroxy-thiophen-3-yl-acetonitrile are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-hydroxy-2-thiophen-3-ylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of hydroxy-thiophen-3-yl-acetonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of 2-hydroxy-2-thiophen-3-ylacetonitrile with analogous thiophene derivatives:

Compound Name Molecular Formula Functional Groups Key Structural Features
This compound C₇H₅NOS –OH, –CN, thiophene Hydroxyl and nitrile on same carbon; thiophene at 3-position
2-Thiopheneacetonitrile C₆H₅NS –CN, thiophene Nitrile group; thiophene at 2-position
2-Cyano-2-thiophen-3-ylacetic acid C₇H₅NO₂S –COOH, –CN, thiophene Carboxylic acid replaces hydroxyl group
3-Thiophenenitrile C₅H₃NS –CN, thiophene Nitrile directly attached to thiophene ring

Key Observations :

  • Replacement of –OH with –COOH (as in 2-cyano-2-thiophen-3-ylacetic acid) increases acidity and alters solubility profiles.

Computational and Experimental Insights

  • Thermochemical Properties : Becke’s three-parameter functional (B3LYP) and Colle-Salvetti correlation-energy models have been used to calculate bond dissociation energies and electron densities. These studies suggest that the hydroxyl group stabilizes the compound via intramolecular hydrogen bonding, reducing its reactivity toward electrophiles compared to 2-thiopheneacetonitrile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.